

# Photocatalytic Approaches for the Arylation of Tetraphosphorus: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tetraphosphorus

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## Introduction

The direct functionalization of white phosphorus ( $P_4$ ), a primary building block for all organophosphorus compounds, represents a significant advancement in phosphorus chemistry. Traditional methods often involve harsh reagents and multi-step processes. Photocatalytic arylation has emerged as a powerful and milder alternative for the direct conversion of  $P_4$  into valuable triarylphosphines ( $PAR_3$ ) and tetraarylphosphonium salts ( $[PAR_4]X$ ), which are crucial reagents and ligands in organic synthesis and materials science. This document provides detailed application notes and experimental protocols for the photocatalytic arylation of **tetraphosphorus** using different catalytic systems, enabling researchers to implement these innovative methodologies.

## Application Notes

Visible-light-mediated photoredox catalysis offers an efficient pathway for the formation of C–P bonds directly from  $P_4$ .<sup>[1]</sup> The process typically involves the generation of aryl radicals from aryl halides, which then react with white phosphorus. Several catalytic systems have been developed, primarily utilizing iridium-based complexes, acridinium salts, or deazaflavin derivatives as photocatalysts.<sup>[2][3]</sup>

The choice of photocatalyst and reaction conditions significantly influences the reaction's efficiency, substrate scope, and product distribution between triarylphosphines and tetraarylphosphonium salts. For instance, deazaflavin-based photocatalysts have shown remarkable efficiency in the arylation of P4 with both aryl bromides and chlorides, offering high yields and significantly reduced reaction times compared to earlier protocols.[2] Mechanistic studies suggest a consecutive photoinduced electron transfer (conPET) strategy for the activation of robust carbon-halogen bonds.[3]

Detailed spectroscopic investigations, particularly using  $^{31}\text{P}\{^1\text{H}\}$  NMR, have been instrumental in understanding the complex multi-step mechanisms of these reactions.[4] These studies have revealed key intermediates and side products, providing insights for reaction optimization.[4] The reaction pathway is understood to involve the stepwise arylation of the P4 cage.

## Data Presentation

**Table 1: Deazaflavin-Catalyzed Arylation of White Phosphorus with Aryl Bromides and Chlorides[2]**

Entry	Aryl Halide (Ar-X)	Product(s)	Combined Yield (%)	Reaction Time (h)
1	4-Bromotoluene	$\text{P}(\text{p-Tol})_3$ / $[\text{P}(\text{p-Tol})_4]\text{Br}$	87	20
2	4-Chlorotoluene	$\text{P}(\text{p-Tol})_3$ / $[\text{P}(\text{p-Tol})_4]\text{Cl}$	78	20
3	Bromobenzene	$\text{PPh}_3$ / $[\text{PPh}_4]\text{Br}$	85	20
4	Chlorobenzene	$\text{PPh}_3$ / $[\text{PPh}_4]\text{Cl}$	75	20
5	4-Bromoanisole	$\text{P}(\text{p-Anisyl})_3$ / $[\text{P}(\text{p-Anisyl})_4]\text{Br}$	82	20
6	2-Bromotoluene	$\text{P}(\text{o-Tol})_3$	>95	20
7	4-Bromobenzonitrile	$\text{P}(\text{p-CNPh})_3$ / $[\text{P}(\text{p-CNPh})_4]\text{Br}$	35	20

Standard Conditions: P<sub>4</sub> (0.01 mmol), aryl halide (0.44 mmol), DIPEA (0.36 mmol), Cs<sub>2</sub>CO<sub>3</sub> (0.10 mmol), o-Me-dFl (15 mol% based on P-atom), MeCN (0.100 mL), n-hexane (0.125 mL), and C<sub>6</sub>H<sub>6</sub> (0.065 mL) under N<sub>2</sub> atmosphere, irradiated with near-UV LEDs (365 nm, 10W) for 20 h.<sup>[2]</sup>

**Table 2: Iridium-Catalyzed Photocatalytic Phenylation of P<sub>4</sub>**<sup>[4]</sup>

Entry	Photocatalyst	Product(s)	Conversion (%)	Reaction Time (h)
1	[Ir(dtbbpy)(ppy) <sub>2</sub> ][PF <sub>6</sub> ]	PPh <sub>3</sub> / [PPh <sub>4</sub> ]I	>95	24
2	3DPAFIPN (Organic PC)	PPh <sub>3</sub> / [PPh <sub>4</sub> ]I	>95	24

Conditions for Entry 1: P<sub>4</sub>, PhI, Et<sub>3</sub>N, [Ir(dtbbpy)(ppy)<sub>2</sub>][PF<sub>6</sub>] in MeCN under blue LED irradiation.<sup>[4]</sup> Conditions for Entry 2: P<sub>4</sub>, PhI, Et<sub>3</sub>N, 3DPAFIPN in MeCN under blue LED irradiation.<sup>[4]</sup>

## Experimental Protocols

### Protocol 1: General Procedure for Deazaflavin-Catalyzed Arylation of P<sub>4</sub>

<sup>[2]</sup>

Materials:

- White phosphorus (P<sub>4</sub>) solution (e.g., in CS<sub>2</sub> or benzene)
- Aryl bromide or aryl chloride
- N,N-Diisopropylethylamine (DIPEA)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- o-Me-dFl (deazaflavin-based photocatalyst)

- Acetonitrile (MeCN), n-hexane, Benzene (C<sub>6</sub>H<sub>6</sub>) (anhydrous)
- Triphenylphosphine oxide (internal standard for NMR)
- Schlenk tubes or vials suitable for photocatalysis
- Near-UV LED lamp (365 nm)
- Inert atmosphere glovebox or Schlenk line

#### Procedure:

- Inside a nitrogen-filled glovebox, add Cs<sub>2</sub>CO<sub>3</sub> (0.10 mmol) and the photocatalyst o-Me-dFI (15 mol% per P atom) to a Schlenk tube equipped with a magnetic stir bar.
- Add the aryl halide (0.44 mmol), DIPEA (0.36 mmol), and the solvents (MeCN, n-hexane, C<sub>6</sub>H<sub>6</sub>).
- Add the P<sub>4</sub> solution (0.01 mmol).
- Seal the Schlenk tube, remove it from the glovebox, and place it in front of a 365 nm LED lamp.
- Irradiate the reaction mixture for 20 hours with vigorous stirring.
- After irradiation, the reaction is quenched by exposure to air.
- An internal standard (e.g., triphenylphosphine oxide) is added for quantitative <sup>31</sup>P{<sup>1</sup>H} NMR analysis to determine the product yields.
- The products can be further purified by column chromatography or crystallization if required.

## Protocol 2: General Procedure for Iridium-Catalyzed Phenylation of P<sub>4</sub>[4]

#### Materials:

- White phosphorus (P<sub>4</sub>)

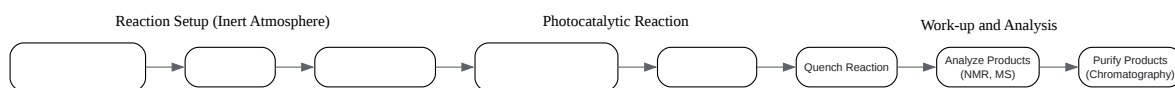
- Phenyl iodide (PhI)
- Triethylamine (Et<sub>3</sub>N)
- [Ir(dtbbpy)(ppy)<sub>2</sub>][PF<sub>6</sub>] photocatalyst
- Acetonitrile (MeCN) (anhydrous)
- NMR tubes suitable for in-situ monitoring
- Blue LED lamp
- Inert atmosphere glovebox

#### Procedure:

- In a nitrogen-filled glovebox, prepare a stock solution of the iridium photocatalyst in acetonitrile.
- In a separate vial, dissolve P<sub>4</sub> and phenyl iodide in acetonitrile.
- Add triethylamine to the P<sub>4</sub>/PhI solution.
- Transfer the reaction mixture to an NMR tube.
- Add the required amount of the photocatalyst stock solution to the NMR tube.
- Seal the NMR tube and take it out of the glovebox.
- Place the NMR tube in a setup with a blue LED lamp for irradiation.
- Monitor the reaction progress over time using <sup>31</sup>P{<sup>1</sup>H} NMR spectroscopy to observe the consumption of P<sub>4</sub> and the formation of intermediates (e.g., PhPH<sub>2</sub>, Ph<sub>2</sub>PH, Ph<sub>3</sub>P) and the final product ([PPh<sub>4</sub>]I).

## Visualizations

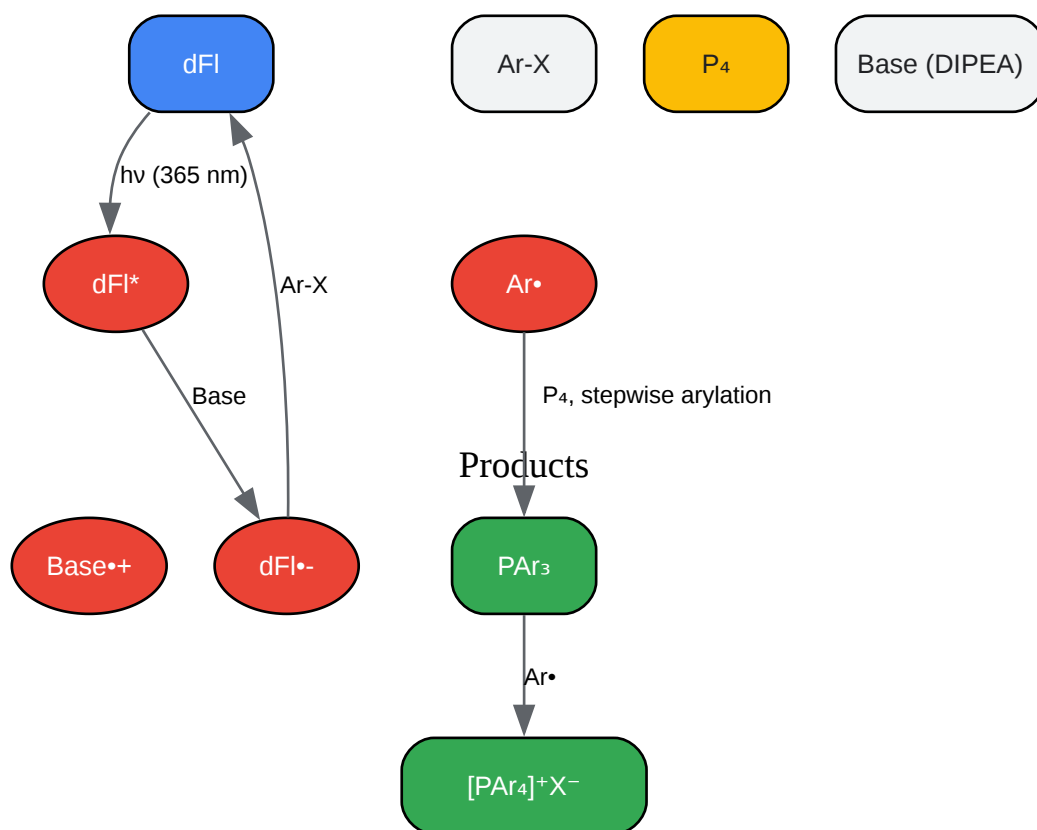
### Experimental Workflow for Photocatalytic Arylation of P<sub>4</sub>



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Caption: General experimental workflow for the photocatalytic arylation of white phosphorus.

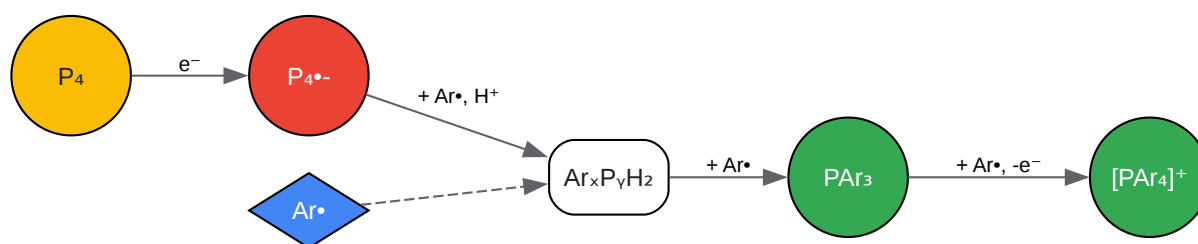
## Proposed Photocatalytic Cycle for Deazaflavin-Catalyzed Arylation



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Caption: Simplified photocatalytic cycle for the deazaflavin-catalyzed arylation of  $P_4$ .

## Logical Relationship of Stepwise P<sub>4</sub> Arylation



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Caption: Stepwise arylation of P<sub>4</sub> via radical intermediates.

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